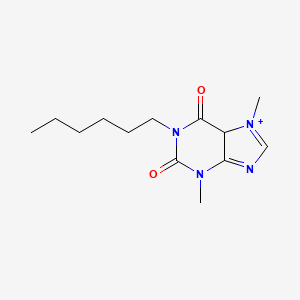
1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its potential pharmacological activities, including analgesic and anti-inflammatory effects .
Preparation Methods
The synthesis of 1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of theobromine (3,7-dimethylxanthine) with hexyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound .
Chemical Reactions Analysis
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Mechanism of Action
The mechanism of action of 1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. It acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B/7A. This dual action contributes to its analgesic and anti-inflammatory effects by modulating pain pathways and reducing inflammation .
Comparison with Similar Compounds
1-Hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione can be compared with other similar compounds such as:
1,3-Dimethylxanthine (Theobromine): While theobromine is a well-known stimulant found in cocoa, this compound has additional hexyl substitution, enhancing its pharmacological properties.
1,3,7-Trimethylxanthine (Caffeine): Caffeine is another stimulant with a similar structure, but the presence of the hexyl group in this compound provides unique analgesic and anti-inflammatory activities.
Properties
Molecular Formula |
C13H21N4O2+ |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C13H21N4O2/c1-4-5-6-7-8-17-12(18)10-11(14-9-15(10)2)16(3)13(17)19/h9-10H,4-8H2,1-3H3/q+1 |
InChI Key |
LGFAFSBDUYPEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C2C(=NC=[N+]2C)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



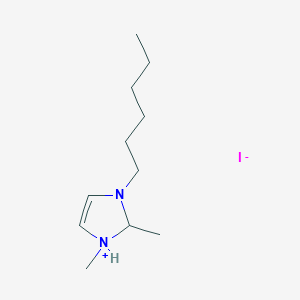

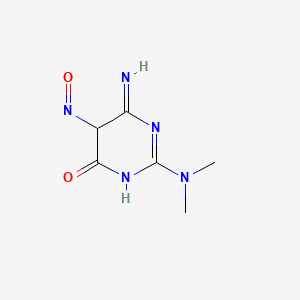

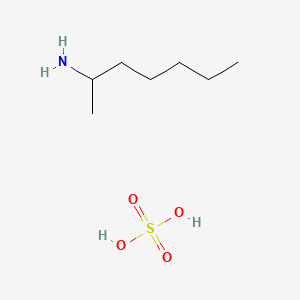
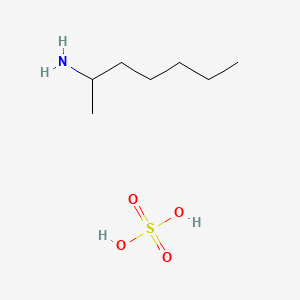

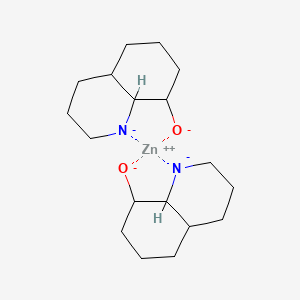
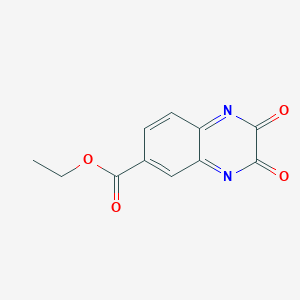
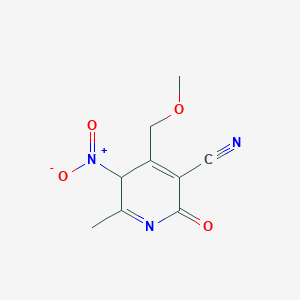
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
![2-[(4E,8E,12E,16E)-21-[1-[(Z)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B12349398.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349409.png)
